molecular formula C24H31N3O3S B2578436 N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235331-41-5

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2578436
CAS No.: 1235331-41-5
M. Wt: 441.59
InChI Key: DCVBMRTYOIXGBS-UHFFFAOYSA-N
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Description

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxy-5-methylphenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 2-(methylthio)benzyl group at the N2 position. Its design aligns with trends in medicinal chemistry where oxalamides are explored for receptor modulation due to their hydrogen-bonding capacity and conformational flexibility .

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-17-8-9-21(30-2)20(14-17)26-24(29)23(28)25-15-18-10-12-27(13-11-18)16-19-6-4-5-7-22(19)31-3/h4-9,14,18H,10-13,15-16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVBMRTYOIXGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is N'-(2-methoxy-5-methylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide. Its molecular formula is C23H23N5O3S, with a molecular weight of 441.6 g/mol. The structural complexity includes various functional groups that contribute to its biological activity.

Research indicates that this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic applications in conditions like cancer and inflammation.
  • Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter activity and potentially providing anxiolytic or antidepressant effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds and found significant activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural analogs suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

Cell LineIC50 (µM)Observations
NCI-H196 (SCLC)15Strong dose-dependent cytotoxicity
NCI-H889 (SCLC)>50Minimal cytotoxicity compared to NCI-H196

These findings indicate a selective cytotoxic effect, suggesting that the compound could be further explored as a potential anticancer agent.

In Vivo Studies

In vivo models have been utilized to assess the pharmacokinetics and therapeutic potential of similar compounds. For instance, studies have shown that compounds with similar structures can effectively reduce tumor growth in xenograft models by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl ethyl group (N2).
  • Activity : A potent umami agonist (FEMA 4233) with high affinity for the hTAS1R1/hTAS1R3 receptor, used in flavor enhancement .
  • The piperidine and methylthio substituents in the target compound could enhance lipophilicity, favoring membrane permeability over S336’s pyridine-based polar moiety .

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)inden-1-yl)oxalamide)

  • Structure : Contains a halogenated aryl group (4-chloro-3-fluorophenyl) and a guanidine-modified indenyl group.
  • Activity : A CD4-mimetic HIV entry inhibitor with demonstrated efficacy in enhancing antiviral vaccine responses .
  • Comparison : The target compound lacks BNM-III-170’s charged guanidinium group, which is critical for binding to HIV gp120. However, its methylthio-benzyl substituent may confer metabolic stability compared to BNM-III-170’s fluorinated aromatic system .

Antiviral Oxalamides (Compounds 13–15 from )

  • Structures : Include thiazolyl-pyrrolidinyl or acetylpiperidinyl groups at N2 and a 4-chlorophenyl group at N1.
  • Activity : Inhibitors of HIV entry via the CD4-binding site, with compound 13 showing moderate potency (LC-MS confirmed) .
  • The methylthio group may also enhance oxidative stability compared to the hydroxyethyl substituents in these analogues .

Physicochemical and Pharmacokinetic Properties

Property Target Compound S336 BNM-III-170 Compound 13
Molecular Weight ~450–500 (estimated) 375.4 612.5 478.14
Key Substituents 2-(methylthio)benzyl, piperidine 2,4-dimethoxybenzyl, pyridine 4-chloro-3-fluorophenyl, indenyl Thiazolyl, acetylpiperidine
Lipophilicity (LogP) Moderate-high (methylthio) Moderate (polar pyridine) High (halogenated aryl) Moderate (hydroxyethyl)
Biological Target Not reported hTAS1R1/hTAS1R3 (umami) HIV gp120 HIV CD4-binding site
Metabolic Stability Likely high (methylthio) Moderate High (fluorine) Low (ester groups)

Key Structural Determinants of Activity

  • Aromatic Substitution : Electron-donating groups (e.g., methoxy in S336 and the target compound) favor receptor binding, while electron-withdrawing groups (e.g., chloro/fluoro in BNM-III-170) enhance target affinity in charged environments .
  • Heterocyclic Moieties : Piperidine rings (target compound) may improve blood-brain barrier penetration compared to pyridine (S336) or indenyl (BNM-III-170) systems .
  • Polar vs. Nonpolar Groups: The methylthio group in the target compound balances lipophilicity and stability, whereas hydroxyethyl groups (compound 13) increase solubility but susceptibility to oxidation .

Q & A

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodology : Use orthogonal assays:
  • CRISPR/Cas9 knockout : Confirm target dependency in cell lines.
  • Thermal shift assay (TSA) : Measure target protein stabilization upon binding.
  • Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS .

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